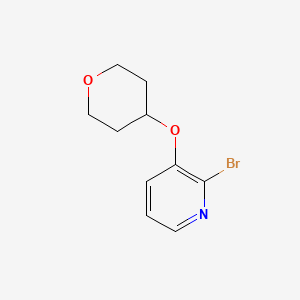

2-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-10-9(2-1-5-12-10)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAKUSAXAIUQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is likely that it interacts with its target protein and inhibits its function, similar to the related compound that inhibits alk5.

Biochemical Pathways

If it acts similarly to the related compound that inhibits alk5, it may affect the TGF-beta signaling pathway, which plays a crucial role in cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions.

Result of Action

If it acts similarly to the related compound that inhibits ALK5, it may inhibit cell growth and differentiation, and promote apoptosis.

Biochemical Analysis

Biochemical Properties

2-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as ALK5 (transforming growth factor-beta receptor type 1 kinase), which is involved in cellular signaling pathways. The interaction between this compound and ALK5 results in the inhibition of autophosphorylation, thereby affecting downstream signaling events.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of NIH3T3 cells, a fibroblast cell line, by targeting ALK5. This inhibition leads to alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of ALK5, preventing its autophosphorylation and subsequent activation. This inhibition disrupts the downstream signaling cascade, leading to changes in gene expression and cellular responses. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods. Its activity may decrease over time due to gradual degradation. Long-term exposure to this compound has been associated with sustained inhibition of cellular functions, including cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of the compound have been shown to effectively inhibit ALK5 activity without causing significant toxicity. Higher doses may result in adverse effects, including toxicity and disruption of normal cellular functions. These findings highlight the importance of optimizing dosage levels to achieve desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic processes can influence the overall efficacy and safety profile of this compound in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects on cellular processes. The distribution of this compound within tissues can also impact its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to interact with target biomolecules in the appropriate cellular context. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

2-Bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a chemical compound characterized by its unique structure, which includes a bromine atom and a tetrahydropyranyloxy group attached to a pyridine ring. This compound, with the molecular formula C10H12BrNO2 and a molecular weight of approximately 244.11 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities.

The presence of the bromine atom and the tetrahydropyranyl group enhances the compound's reactivity and solubility, making it a valuable intermediate in organic synthesis. Its structural features suggest potential applications in drug discovery and material science, particularly in the development of new therapeutic agents and organic materials.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. The following summarizes its key biological interactions:

- Enzyme Inhibition : The compound may interact with various enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This interaction can influence metabolic pathways and cellular processes.

- Gene Expression Modulation : It has been suggested that this compound can affect gene expression related to cell growth and apoptosis, potentially impacting cell proliferation and survival.

- Binding Affinity : Studies have shown that this compound can bind to biomolecules such as proteins and nucleic acids, altering their structure and function. This binding capability is crucial for its role as a potential therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Enzyme Interaction

A study demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways. The research highlighted its potential as a therapeutic agent for conditions where enzyme modulation is beneficial.

Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of this compound on cancer cell lines. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Study 3: Gene Expression Analysis

Further research assessed how this compound influences gene expression patterns associated with apoptosis. The findings revealed alterations in the expression levels of key genes involved in cell survival, indicating that it may induce apoptosis in certain cell types.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(3-Bromopropoxy)tetrahydro-2H-pyran | Similar substitution pattern but different alkoxy group | Different alkyl chain length affects solubility |

| 2-(Bromomethyl)tetrahydro-2H-pyran | Another brominated derivative | Lacks the pyridine ring, altering reactivity |

| 4-Bromotetrahydropyran | Simpler brominated tetrahydropyran | Does not contain a pyridine moiety; used in different applications |

These comparisons highlight how the specific functional groups in this compound contribute to its distinct biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.